

Application Notes and Protocols: 3-Bromopyridazine in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Bromopyridazine

Cat. No.: B1282269

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Introduction

3-Bromopyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a bromine atom at the 3-position.^[1] It serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery.^{[1][2]} Its chemical structure, with the reactive bromine atom and the electron-deficient pyridazine core, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex, biologically active molecules.^{[1][3]} The pyridazine moiety itself is a prevalent scaffold in numerous pharmaceuticals, and **3-bromopyridazine** provides a convenient entry point for introducing this core into drug candidates.^[4]

Physicochemical Properties

Property	Value	Reference
CAS Number	88491-61-6	^{[5][6]}
Molecular Formula	C ₄ H ₃ BrN ₂	^[5]
Molecular Weight	158.98 g/mol	^[5]
Appearance	White to off-white crystalline solid	^[1]
Melting Point	70-75 °C	^[1]

| Solubility | Moderately soluble in DMSO and DMF; sparingly soluble in water [\[1\]](#) |

Applications in Drug Discovery

The **3-bromopyridazine** scaffold is integral to the development of therapeutic agents across various disease areas. The bromine atom acts as a synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[\[1\]](#) This versatility has led to its use in synthesizing compounds targeting kinases, proteases, and G protein-coupled receptors (GPCRs).[\[1\]](#)

Key Therapeutic Areas:

- **Anticancer:** Pyridazine derivatives have been investigated for their potential as anticancer agents, with some compounds showing potent growth inhibition against human cancer cell lines.[\[7\]](#)
- **Vasorelaxants:** Novel pyridazin-3-one derivatives have demonstrated significant in vitro vasorelaxant activities, showing potential for the treatment of cardiovascular diseases.[\[8\]](#)[\[9\]](#)
- **Insecticides:** By targeting receptors like the γ -aminobutyric acid (GABA) receptor, pyridazine derivatives have been developed as insecticidal agents.[\[10\]](#)
- **Antimicrobial and Antifungal:** The pyridazine core is found in compounds synthesized to exhibit antimicrobial and antifungal properties.[\[4\]](#)
- **Other CNS Agents:** The parent scaffold, pyridine, is a common motif in central nervous system agents, and pyridazine derivatives are explored for similar applications.[\[11\]](#)

Core Synthetic Reactions and Protocols

3-Bromopyridazine is a prime substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between **3-bromopyridazine** and various organoboron compounds (boronic acids or esters). This reaction

is essential for constructing biaryl and hetero-biaryl structures prevalent in medicinally important molecules.[\[12\]](#)

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-heterocycles, providing a strong starting point for reactions with **3-bromopyridazine**.

Catalyst (mol%)	Ligand (mol%)	Base (Equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)	Notes
Pd(OAc) ₂ (1-2)	PPh ₃ (2-4)	K ₂ CO ₃ (2)	Toluene/H ₂ O	100	12-24	Moderate-Good	A classic and cost-effective system. [13]
Pd(PPh ₃) ₄ (2-5)	-	Na ₂ CO ₃ (2)	DME/H ₂ O	80-90	12	Good-Excellent	A common and reliable catalyst. [12] [13]
Pd ₂ (dba) ₃ (1-2)	SPhos (2-4)	K ₃ PO ₄ (2-3)	Dioxane/H ₂ O	100-110	4-12	Good-Excellent	Buchwald ligands often improve yields. [13]
PdCl ₂ (dppf) (2-3)	-	Cs ₂ CO ₃ (2)	DMF	100	8-16	Good-Excellent	Effective for a broad range of substrates. [13]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established procedures for similar brominated heterocycles and serves as a starting point for optimization.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- **3-Bromopyridazine** (1.0 equiv.)
- Arylboronic acid or ester (1.2-1.5 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.)
- Degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask)
- Magnetic stirrer and heating plate/oil bath

Procedure:

- **Reaction Setup:** To a dry Schlenk tube or round-bottom flask containing a magnetic stir bar, add **3-bromopyridazine** (1.0 equiv.), the boronic acid derivative (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[\[12\]](#)[\[14\]](#)
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[\[12\]](#)[\[14\]](#)
- **Solvent Addition:** Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.[\[14\]](#)
- **Reaction:** Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[\[12\]](#)[\[14\]](#)
- **Monitoring:** Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[\[12\]](#)[\[14\]](#)

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12][14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[15][16] It is a critical transformation for synthesizing aryl amines and is widely used to couple **3-bromopyridazine** with a variety of primary and secondary amines.[15]

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of **3-bromopyridazine**. Optimization of catalyst, ligand, and base is often necessary for specific substrates.[15][17][18]

Materials:

- **3-Bromopyridazine** (1.0 equiv.)
- Amine (1.1-1.5 equiv.)
- Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
- Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
- Strong, non-nucleophilic base (e.g., NaO^tBu, 1.5-2.5 equiv.)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
- Schlenk tube and standard inert atmosphere equipment

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube containing a stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.[\[15\]](#)[\[18\]](#)
- **Reagent Addition:** Add **3-bromopyridazine** (1.0 equiv.) to the tube. Seal the vessel, then evacuate and backfill with inert gas (repeat 3 times).[\[15\]](#)
- **Solvent and Amine Addition:** Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).[\[15\]](#)[\[18\]](#)
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[\[15\]](#)
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[\[15\]](#)
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[\[15\]](#)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between **3-bromopyridazine** and a terminal alkyne, yielding 3-alkynylpyridazine derivatives. This reaction is a powerful tool for accessing sp-sp² coupled products.[\[19\]](#)[\[20\]](#)

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

This generalized protocol is based on established procedures for the Sonogashira coupling of bromo-heterocycles.[\[14\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- **3-Bromopyridazine** (1.0 equiv.)

- Terminal alkyne (1.2 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol% or Pd(CF₃COO)₂, 2.5 mol%)[[14](#)][[20](#)]
- Copper(I) iodide (CuI, 4-5 mol%)[[14](#)][[20](#)]
- Base (e.g., Et₃N, 3.0 equiv.)[[14](#)]
- Anhydrous solvent (e.g., THF or DMF)[[14](#)][[20](#)]
- Schlenk tube and standard inert atmosphere equipment

Procedure:

- **Reaction Setup:** To a dry Schlenk tube under an inert atmosphere, add **3-bromopyridazine** (1.0 equiv.), the palladium catalyst, and the copper co-catalyst.[[14](#)][[20](#)]
- **Solvent and Reagent Addition:** Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N), and finally the terminal alkyne (1.2 equiv.).[[14](#)][[20](#)]
- **Reaction:** Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).[[14](#)][[20](#)]
- **Monitoring:** Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).[[14](#)][[20](#)]
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[[19](#)]
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography. [[19](#)]

Biological Activity Data

Derivatives of the pyridazine scaffold have shown potent biological activity. The table below presents EC₅₀ values for novel pyridazin-3-one derivatives with vasorelaxant activity, demonstrating the potential of this chemical class.[[8](#)][[9](#)]

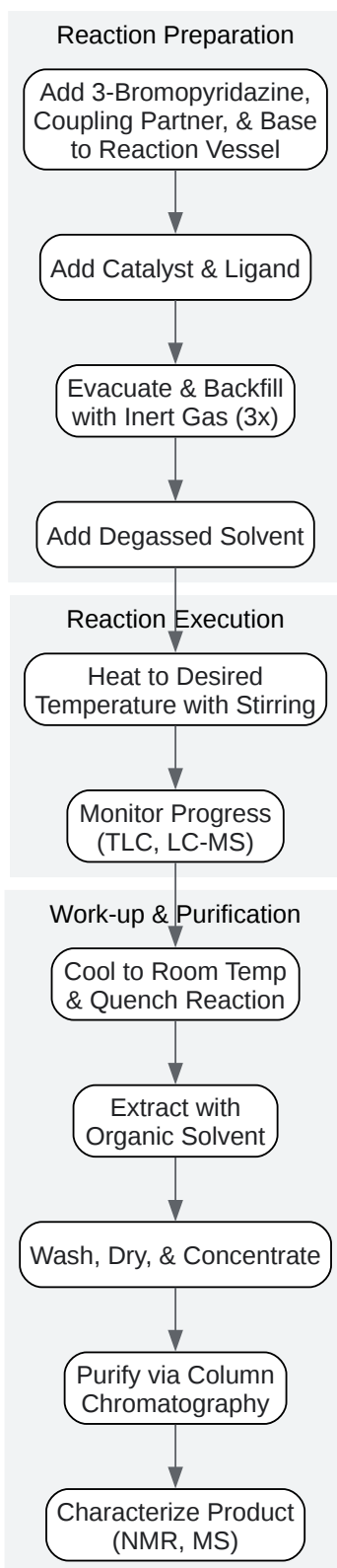
Data Presentation: In Vitro Vasorelaxant Activity of Pyridazin-3-one Derivatives

Compound	EC ₅₀ (μM)	Reference Compound	EC ₅₀ (μM)
4f	0.0136	Hydralazine	18.2100
4h	0.0117	Isosorbide mononitrate	30.1
5d	0.0053	Diazoxide	19.5
5e	0.0025	Nitroglycerin	0.1824

Data sourced from studies on isolated pre-contracted rat thoracic aorta.[8][9]

Visualizations

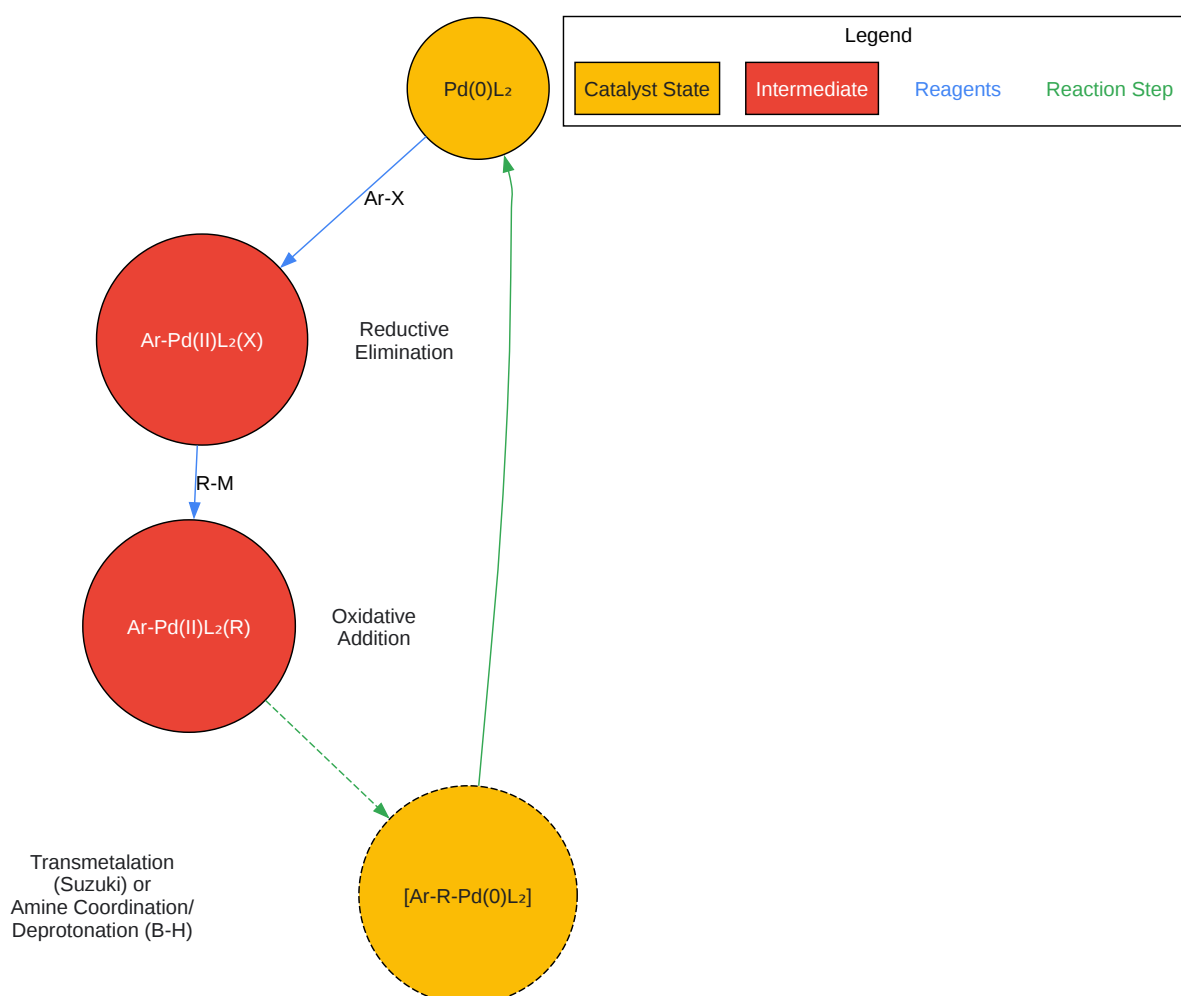
Experimental Workflow Diagram



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Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

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